molecular formula C16H17BrN4O B2382982 N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 335282-78-5

N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2382982
M. Wt: 361.243
InChI Key: PZGTZGNGKAFCBQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (NBP-2P) is a novel compound that has been extensively studied in recent years. It has a wide range of potential applications in the areas of synthetic organic chemistry, drug design, and biochemistry. NBP-2P is a small molecule with a molecular weight of approximately 225 g/mol. It has a unique structure that includes a bromophenyl ring, a pyridinyl ring, and a pyrazinecarboxamide moiety. This structure gives NBP-2P the ability to interact with a variety of biological targets, making it a promising candidate for drug development.

Scientific Research Applications

  • Heterocyclic Synthesis and Antimicrobial Activity : The compound has been used in the synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which have shown antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

  • Halogen Bonding in Polymorphism : Research has revealed the role of halogen bonding, specifically Br⋯Br and Br⋯N interactions, in the formation of conformational polymorphs of related compounds. This has implications for understanding molecular interactions and crystal engineering (Khavasi & Tehrani, 2013).

  • Condensation Reactions and Computational Modeling : The compound's derivatives have been utilized in condensation reactions, leading to products like tetrahydro-3H-pyrazole[4,3-c]pyridin-3-ones. Computational modeling has provided insights into the structural features of these reaction products (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).

  • Supramolecular Assembly in Coordination Compounds : Studies have focused on how halogen bonding influences the supramolecular assembly of coordination compounds. This research is pertinent to coordination crystal engineering (Khavasi & Azhdari Tehrani, 2013).

  • Synthesis and Biological Assessment of Cyanopyridine Derivatives : The compound has been involved in the synthesis of new pyridine derivatives, which were tested for antibacterial activities, indicating its potential in drug discovery (El-Hashash & Shaban, 2019).

properties

IUPAC Name

N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGTZGNGKAFCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

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